2-Cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl, thiadiazolyl, and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the cyclopropyl group: Cyclopropyl groups can be introduced via cyclopropanation reactions using cyclopropylboronic acid pinacol ester.
Formation of the thiadiazole ring: This involves the cyclization of thiosemicarbazides with appropriate reagents.
Coupling reactions: The final steps involve coupling the thiadiazole and piperazine moieties to the pyrimidine core under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
2-Cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Studies: It is used as a probe to study various biological pathways and molecular interactions.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to the modulation of various biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness
Compared to similar compounds, 2-Cyclopropyl-4-[4-(3-cyclopropyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-(difluoromethyl)pyrimidine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C17H20F2N6S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-cyclopropyl-5-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C17H20F2N6S/c18-14(19)12-9-13(21-15(20-12)10-1-2-10)24-5-7-25(8-6-24)17-22-16(23-26-17)11-3-4-11/h9-11,14H,1-8H2 |
InChI Key |
FTAQVACAAFEKQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NC(=NS4)C5CC5)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.